molecular formula C6H12O3 B3105042 2-(1,4-Dioxan-2-yl)ethanol CAS No. 151720-04-6

2-(1,4-Dioxan-2-yl)ethanol

Cat. No.: B3105042
CAS No.: 151720-04-6
M. Wt: 132.16 g/mol
InChI Key: UIJPWDSKPZLJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1,4-Dioxan-2-yl)ethanol include:

Uniqueness

This compound is unique due to its specific structure, which includes both a dioxane ring and an ethanol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .

Properties

IUPAC Name

2-(1,4-dioxan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJPWDSKPZLJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4-Dioxan-2-yl)ethanol
Reactant of Route 2
2-(1,4-Dioxan-2-yl)ethanol
Reactant of Route 3
2-(1,4-Dioxan-2-yl)ethanol
Reactant of Route 4
2-(1,4-Dioxan-2-yl)ethanol
Reactant of Route 5
2-(1,4-Dioxan-2-yl)ethanol
Reactant of Route 6
2-(1,4-Dioxan-2-yl)ethanol

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